molecular formula C12H7ClN2S B8580633 7-chloro-4-phenylthieno[2,3-d]pyridazine

7-chloro-4-phenylthieno[2,3-d]pyridazine

Cat. No. B8580633
M. Wt: 246.72 g/mol
InChI Key: ZCLUZNINDRXIGT-UHFFFAOYSA-N
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Patent
US07560551B2

Procedure details

To 4-phenylthieno[2,3-d]pyridazin-7(6H)-one (0.714 g, 3.13 mmol) was added POCl3 (2.92 ml, 31.3 mmol). A water condenser was attached to the reaction flask and the mixture was heated to reflux for 15.5 hours. The reaction was concentrated and diluted with CH2Cl2 and ice water. The mixture was basified with solid sodium bicarbonate. The organic layers were separated and dried over sodium sulfate. To the residual crude after concentration, 50% EtOAc was added and the solution was filtered through a pad of silica gel. The product fraction were concentrated to yield 7-chloro-4-phenylthieno[3,2-d]pyridazine as a light yellow solid. MS m/z=247 [M+1]+. Calc'd for C12H7N2S: 246.71.
Quantity
0.714 g
Type
reactant
Reaction Step One
Name
Quantity
2.92 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:8]3[CH:16]=[CH:15][S:14][C:9]=3[C:10](=O)[NH:11][N:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O=P(Cl)(Cl)[Cl:19]>>[Cl:19][C:10]1[C:9]2[S:14][CH:15]=[CH:16][C:8]=2[C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[N:12][N:11]=1

Inputs

Step One
Name
Quantity
0.714 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C2=C(C(NN1)=O)SC=C2
Name
Quantity
2.92 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A water condenser was attached to the reaction flask
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 15.5 hours
Duration
15.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
ADDITION
Type
ADDITION
Details
diluted with CH2Cl2 and ice water
CUSTOM
Type
CUSTOM
Details
The organic layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
To the residual crude after concentration, 50% EtOAc
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the solution was filtered through a pad of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
The product fraction were concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(C(=NN1)C1=CC=CC=C1)C=CS2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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